molecular formula C8H15FN2O B1489210 2-Amino-1-(3-fluoropiperidin-1-yl)propan-1-one CAS No. 2000298-96-2

2-Amino-1-(3-fluoropiperidin-1-yl)propan-1-one

Cat. No. B1489210
CAS RN: 2000298-96-2
M. Wt: 174.22 g/mol
InChI Key: HCCIHEBRSFNZEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(3-fluoropiperidin-1-yl)propan-1-one, also known as 3-Fluoropiperidine, is an organic compound belonging to the class of piperidines. It is a versatile intermediate for the synthesis of various pharmaceuticals and agrochemicals. It is used as a starting material for the synthesis of many compounds and is also used as a catalyst in the synthesis of organic compounds. 3-Fluoropiperidine has a wide range of applications in the pharmaceutical and agrochemical industries. It is also used as a catalyst in the synthesis of organic compounds.

Scientific Research Applications

2-Amino-1-(3-fluoropiperidin-1-yl)propan-1-oneridine is widely used in scientific research as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a catalyst in the synthesis of organic compounds. It has been used in the synthesis of various drugs such as anticonvulsants, antifungals, antibiotics, and anti-inflammatory agents. It has also been used in the synthesis of various agrochemicals such as herbicides, fungicides, and insecticides.

Mechanism of Action

2-Amino-1-(3-fluoropiperidin-1-yl)propan-1-oneridine acts as a catalyst in the synthesis of organic compounds. It acts as a nucleophile in the reaction of 1-bromo-2-fluoropropane with an amine base. This reaction produces a 1-amino-2-fluoropropane which can be further reacted to form 3-fluoropiperidine. It also acts as a base in the reaction of 1-bromo-3-fluoropropane with a base or the reaction of 1-chloro-3-fluoropropane with a base.
Biochemical and Physiological Effects
2-Amino-1-(3-fluoropiperidin-1-yl)propan-1-oneridine has not been studied extensively for its biochemical and physiological effects. However, it has been found to be non-toxic and non-irritating when used in laboratory experiments. It has also been found to have no adverse effects on the environment when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

2-Amino-1-(3-fluoropiperidin-1-yl)propan-1-oneridine has a wide range of advantages for use in laboratory experiments. It is non-toxic and non-irritating when used in laboratory experiments. It is also non-carcinogenic and non-mutagenic. It is also easily available and relatively inexpensive. However, it is also flammable and should be handled with care.

Future Directions

There are many potential future directions for the use of 2-Amino-1-(3-fluoropiperidin-1-yl)propan-1-oneridine in scientific research. It could be used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. It could also be used in the synthesis of various drugs such as anticonvulsants, antifungals, antibiotics, and anti-inflammatory agents. It could also be used in the synthesis of various agrochemicals such as herbicides, fungicides, and insecticides. Additionally, it could be used in the synthesis of various organic compounds and as a catalyst in the synthesis of organic compounds.

properties

IUPAC Name

2-amino-1-(3-fluoropiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FN2O/c1-6(10)8(12)11-4-2-3-7(9)5-11/h6-7H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCIHEBRSFNZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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